N,N'-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4'-diamine
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Overview
Description
N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine is a complex organic compound with a unique structure that includes biphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine typically involves a multi-step process. One common method includes the condensation reaction between 4-(hexyloxy)-3-methoxybenzaldehyde and biphenyl-4,4’-diamine. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and hexyloxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines .
Scientific Research Applications
N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine has several applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the development of advanced polymers and nanomaterials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine exerts its effects is primarily through its interaction with molecular targets in electronic devices. In OLEDs, it facilitates the transport of holes, enhancing the efficiency and stability of the device . The compound’s structure allows for efficient charge transfer, which is crucial for its function in electronic applications .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[(E)-2-thienylmethylene]biphenyl-4,4’-diamine: Similar in structure but contains thienyl groups instead of methoxyphenyl groups.
N,N’-Diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Another biphenyl-based compound used in electronic applications.
Uniqueness
N,N’-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4’-diamine is unique due to its combination of hexyloxy and methoxyphenyl groups, which provide specific electronic properties that are advantageous in organic electronics and materials science .
Properties
Molecular Formula |
C40H48N2O4 |
---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
1-(4-hexoxy-3-methoxyphenyl)-N-[4-[4-[(4-hexoxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C40H48N2O4/c1-5-7-9-11-25-45-37-23-13-31(27-39(37)43-3)29-41-35-19-15-33(16-20-35)34-17-21-36(22-18-34)42-30-32-14-24-38(40(28-32)44-4)46-26-12-10-8-6-2/h13-24,27-30H,5-12,25-26H2,1-4H3 |
InChI Key |
JYBOXHQOPBTNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OCCCCCC)OC)OC |
Origin of Product |
United States |
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